molecular formula C15H11BrF2O B1522663 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one CAS No. 1187165-93-0

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B1522663
CAS No.: 1187165-93-0
M. Wt: 325.15 g/mol
InChI Key: IFVCDBUKMLXYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a high-purity chemical reagent designed for research applications. As a derivative of propiophenone and part of the broader chalcone-like compound family, it serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a brominated phenyl ring and a difluorophenyl group, structural motifs often associated with enhanced biological activity and metabolic stability. The primary research value of this compound lies in its potential as a precursor for the synthesis of novel therapeutic agents. Chalcones and related structures are extensively investigated for their diverse pharmacological properties. Research indicates that similar compounds exhibit significant α-glucosidase inhibitory activity , making them promising candidates for the development of new antidiabetic treatments . Furthermore, chalcone derivatives have demonstrated broad-spectrum antimicrobial activity , including effects against bacteria and fungi, by targeting critical pathways such as enzyme inhibition and disrupting cell wall synthesis . The presence of halogen substituents (bromine and fluorine) is a common strategy in drug design to optimize a compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and evaluate its efficacy in various biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCDBUKMLXYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219996
Record name 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-93-0
Record name 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one typically involves:

  • Formation of the propiophenone backbone by acylation or coupling reactions.
  • Introduction of the 3-bromophenyl moiety.
  • Incorporation of the 2,4-difluorophenyl group.
  • Use of halogenated intermediates and organometallic reagents for selective substitution.

Key Preparation Routes and Reactions

Acylation of Aromatic Rings

One common approach is Friedel-Crafts acylation of substituted benzene derivatives:

  • Starting materials: 3-bromobenzene derivatives and 2,4-difluorophenyl acetyl chlorides or equivalent acylating agents.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) facilitate the electrophilic aromatic substitution.
  • Conditions: Typically conducted under anhydrous conditions in solvents like dichloromethane or carbon disulfide at controlled temperatures.

This method yields the ketone linkage between the bromophenyl and difluorophenyl units.

Use of Halogenated Propanone Intermediates

From patent EP0069442B1, a related approach involves:

  • Preparation of the ketone intermediate by reacting halogenated phenylpropanoic acid derivatives with appropriate reagents.
  • The oxirane intermediate (epoxide) can be formed from the ketone by reaction with dimethyloxosulphonium methylide (generated from trimethylsulphoxonium iodide and base).
  • Subsequent ring-opening and substitution reactions introduce the desired functional groups.

This method emphasizes the use of bases like potassium carbonate or sodium hydride and solvents such as dry dimethylformamide (DMF) or tetrahydrofuran (THF) to promote nucleophilic substitution and ring-opening.

Organometallic Addition Reactions

Grignard reagents or organolithium compounds derived from 3-bromophenyl or 2,4-difluorophenyl halides can be added to carbonyl precursors:

  • For example, the nucleophilic addition of 3-bromophenylmagnesium bromide to a 2,4-difluorophenyl ketone or lactone intermediate.
  • This method allows for the formation of secondary or tertiary alcohol intermediates, which can be oxidized back to the ketone if necessary.

This approach is supported by synthetic routes involving nucleophilic addition to lactones or ketones, as described in related morpholinol synthesis (see PMC article).

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Friedel-Crafts acylation 3-Bromobenzene + 2,4-difluorophenylacetyl chloride + AlCl3 DCM or CS2 0°C to room temp 70-85 Requires anhydrous conditions; careful control to avoid polyacylation
Oxirane formation from ketone Ketone + trimethylsulphoxonium iodide + NaOH + cetrimide Toluene + aqueous NaOH Up to 100°C 60-75 Generates epoxide intermediate for further substitution
Nucleophilic substitution Oxirane + nucleophile (e.g., 1,2,4-triazole) + K2CO3 Dry DMF or THF 50-120°C 80-90 Reaction complete within 8 hours; base facilitates ring opening
Grignard addition to lactone 3-Bromophenylmagnesium bromide + lactone intermediate Ether or THF −40°C to room temp 60-70 Forms alcohol intermediate; can be oxidized to ketone

Purification and Characterization

  • Products are typically purified by silica gel chromatography or recrystallization.
  • Chromatographic separation is important to remove isomeric by-products, especially when nucleophilic substitution leads to positional isomers.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Optimization

  • The use of dry, aprotic solvents such as DMF and THF enhances nucleophilic substitution efficiency.
  • Potassium carbonate is preferred as a mild base to avoid side reactions.
  • Heating accelerates reactions but must be controlled to prevent decomposition.
  • The epoxide intermediate route allows for regioselective introduction of substituents, improving overall yield and selectivity.
  • Organometallic additions provide stereochemical control when chiral centers are involved.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Friedel-Crafts Acylation 3-Bromobenzene, 2,4-difluorophenylacetyl chloride, AlCl3 Simple, direct ketone formation Requires strict anhydrous conditions; possible polyacylation
Epoxide Intermediate Route Ketone, trimethylsulphoxonium iodide, base, nucleophile High regioselectivity, good yields Multi-step, requires careful control of reaction conditions
Organometallic Addition 3-Bromophenylmagnesium bromide, lactone or ketone Allows stereochemical control Sensitive reagents, moisture sensitive

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Chromium trioxide or pyridinium chlorochromate in anhydrous conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Brominated derivatives generally exhibit lower yields compared to chloro or fluoro analogs, likely due to bromine’s larger atomic size causing steric hindrance .
  • Fluorine’s electron-withdrawing nature enhances reactivity in some cases, as seen in the higher yields of 1-(3-fluorophenyl)propan-1-one (up to 73%) .

Key Observations :

  • Fluorination at the 2,4-positions (as in fluconazole analogs) enhances antifungal activity, likely due to improved stability and target interactions .

Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and stability:

Table 3: Physical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight Key Substituent Effects Reference
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one C₁₅H₁₂BrFO 307.16 Br increases lipophilicity
1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one C₁₅H₁₀F₃O 272.24 Fluorine enhances electronegativity
Target Compound C₁₅H₁₀BrF₂O 327.15* Br and F balance lipophilicity/electron withdrawal

Key Observations :

  • The target compound’s additional fluorine (vs. 4-fluorophenyl in ) increases molecular weight slightly while enhancing electron-withdrawing effects.
  • Bromine’s presence may improve membrane permeability but reduce aqueous solubility compared to non-brominated analogs.

Biological Activity

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is an aromatic ketone that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a bromine atom and two fluorine atoms on the phenyl rings, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrF2OC_{15}H_{11}BrF_2O. The compound's structure is characterized by:

  • Bromine Atom : Located on one phenyl ring.
  • Fluorine Atoms : Two fluorine atoms positioned on another phenyl ring.
  • Ketone Group : A carbonyl group (C=O) that contributes to its reactivity.

The compound's IUPAC name reflects its complex structure, indicating the specific arrangement of substituents on the aromatic rings.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of halogen atoms could enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Activity : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, it may affect the expression of genes involved in cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerDecreased proliferation in cancer cells

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The halogen substituents may enhance binding affinity to proteins or enzymes involved in critical biochemical pathways.

For instance, the compound might act as an inhibitor of certain kinases or transcription factors that regulate cell growth and survival. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical class. These studies often emphasize structure-activity relationships (SAR), highlighting how variations in substituents impact biological efficacy.

Case Study Example

In a study examining related aromatic ketones, researchers found that modifications on the phenyl rings significantly influenced anticancer activity. The introduction of electron-withdrawing groups, such as bromine and fluorine, was correlated with enhanced cytotoxicity against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the bromophenyl and difluorophenyl groups. For example:

Bromination : Brominate a precursor like 3-phenylpropan-1-one using N-bromosuccinimide (NBS) under radical conditions .

Coupling : Use palladium-catalyzed cross-coupling to attach the 2,4-difluorophenyl moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Optimize temperature (60–80°C) and solvent polarity to minimize byproducts.

  • Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl, δ 6.8–7.1 ppm for difluorophenyl) .
  • HPLC-MS : Electrospray ionization (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ at m/z 307.16) .
  • Elemental Analysis : Validate C, H, Br, F content (±0.3% theoretical) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 2–9). Low solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation <5% indicates room-temperature stability .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodology :

  • Protein Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to enzymes (e.g., kinases). Covalent binding may require LC-MS/MS to identify adducts .
  • Cellular Assays : Test antiproliferative activity in NCI-60 cell lines (IC₅₀ determination via MTT assay). Compare with analogs lacking bromine/fluorine to isolate electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets from PubChem and EPA DSSTox, focusing on assay conditions (e.g., cell type, concentration range). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in media .
  • Structural Confirmation : Re-synthesize the compound and validate purity to rule out batch-specific impurities .

Q. What computational methods are effective for predicting the reactivity and regioselectivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states for bromophenyl electrophilic substitution. B3LYP/6-31G(d) basis sets predict preferential para-substitution on the difluorophenyl ring .
  • Molecular Docking : Autodock Vina to simulate binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. How does the electronic nature of substituents (Br, F) influence the compound’s spectroscopic and reactive properties?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 3-chlorophenyl or non-fluorinated derivatives) and analyze via UV-Vis (λmax shifts) and cyclic voltammetry (redox potentials) .
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., SNAr substitutions) to quantify electronic effects .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodology :

  • GHS Compliance : Follow H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) guidelines. Use fume hoods, nitrile gloves, and P2 respirators .
  • Waste Disposal : Quench reactive bromine residues with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.